Antimycobacterial Potency Against M. tuberculosis H37Rv: Superior MIC Versus In‑Class Kavalactone
In the microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv, 5,6-dehydro-7,8-dihydromethysticin exhibited an MIC of 4 µg/mL [1]. Under identical assay conditions (Rifampin control at 0.25 µg/mL), the co‑isolated kavalactone demethoxyyangonin showed an MIC of 32 µg/mL [2]. The 8‑fold potency advantage of the title compound over demethoxyyangonin was observed in the same extract fractionation study, minimizing inter‑laboratory variability.
| Evidence Dimension | Antimycobacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 4 µg/mL |
| Comparator Or Baseline | Demethoxyyangonin: MIC = 32 µg/mL |
| Quantified Difference | 8-fold lower MIC (higher potency) |
| Conditions | MABA assay; M. tuberculosis H37Rv; positive control Rifampin 0.25 µg/mL; Piper sanctum leaf dichloromethane:methanol (1:1) extract |
Why This Matters
An 8‑fold potency difference directly impacts the compound’s utility as a lead scaffold for antitubercular drug discovery and as a selective probe to distinguish kavalactone-dependent antimycobacterial mechanisms.
- [1] BioPhytMol Database. Compound ID 3633: 5,6-Dehydro-7,8-dihydromethysticin. CSIR Open Source Drug Discovery Unit. Source literature: Mata R et al. J Nat Prod. 2004;67(12):1961-8. PMID: 15620234. View Source
- [2] BioPhytMol Database. Demethoxyyangonin MIC data. CSIR Open Source Drug Discovery Unit. Source literature: Mata R et al. J Nat Prod. 2004;67(12):1961-8. PMID: 15620234. View Source
